molecular formula C10H11N3 B7934644 (E)-4-(2-(Dimethylamino)vinyl)nicotinonitrile CAS No. 67988-51-6

(E)-4-(2-(Dimethylamino)vinyl)nicotinonitrile

Cat. No. B7934644
Key on ui cas rn: 67988-51-6
M. Wt: 173.21 g/mol
InChI Key: VLYFSWYHMLCYCY-GQCTYLIASA-N
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Patent
US04859671

Procedure details

A solution of 3-cyano-4-methylpyridine (25 g, 0.21 mol), and N,N-dimethylformamide dimethyl acetal (29.2 mL, 0.22 mol) in dry DMF was heated at reflux overnight. Most of the DMF was removed under reduced pressure. The crude red oil was partitioned between EtOAc (300 mL) and H2O (300 mL) and the organic phase was washed with H2O, brine and dried (Na2SO4). Removal of the solvent afforded the product (34.3 g, 94%, as a light red solid of suitable purity for use directly in the next step, mp 80°-83° C.). An analytical sample was prepared by recrystallizing a sample of the crude product from benzene/petroleum ether, (mp 88°-89° C., light red solid).
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
29.2 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([C:3]1[CH:4]=[N:5][CH:6]=[CH:7][C:8]=1[CH3:9])#[N:2].CO[CH:12](OC)[N:13]([CH3:15])[CH3:14]>CN(C=O)C>[CH3:12][N:13]([CH3:15])[CH:14]=[CH:9][C:8]1[CH:7]=[CH:6][N:5]=[CH:4][C:3]=1[C:1]#[N:2]

Inputs

Step One
Name
Quantity
25 g
Type
reactant
Smiles
C(#N)C=1C=NC=CC1C
Name
Quantity
29.2 mL
Type
reactant
Smiles
COC(N(C)C)OC
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CN(C)C=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
Most of the DMF was removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
The crude red oil was partitioned between EtOAc (300 mL) and H2O (300 mL)
WASH
Type
WASH
Details
the organic phase was washed with H2O, brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
CUSTOM
Type
CUSTOM
Details
Removal of the solvent
CUSTOM
Type
CUSTOM
Details
afforded the product (34.3 g, 94%
CUSTOM
Type
CUSTOM
Details
An analytical sample was prepared
CUSTOM
Type
CUSTOM
Details
by recrystallizing a sample of the crude product from benzene/petroleum ether, (mp 88°-89° C., light red solid)

Outcomes

Product
Name
Type
Smiles
CN(C=CC1=C(C=NC=C1)C#N)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04859671

Procedure details

A solution of 3-cyano-4-methylpyridine (25 g, 0.21 mol), and N,N-dimethylformamide dimethyl acetal (29.2 mL, 0.22 mol) in dry DMF was heated at reflux overnight. Most of the DMF was removed under reduced pressure. The crude red oil was partitioned between EtOAc (300 mL) and H2O (300 mL) and the organic phase was washed with H2O, brine and dried (Na2SO4). Removal of the solvent afforded the product (34.3 g, 94%, as a light red solid of suitable purity for use directly in the next step, mp 80°-83° C.). An analytical sample was prepared by recrystallizing a sample of the crude product from benzene/petroleum ether, (mp 88°-89° C., light red solid).
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
29.2 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([C:3]1[CH:4]=[N:5][CH:6]=[CH:7][C:8]=1[CH3:9])#[N:2].CO[CH:12](OC)[N:13]([CH3:15])[CH3:14]>CN(C=O)C>[CH3:12][N:13]([CH3:15])[CH:14]=[CH:9][C:8]1[CH:7]=[CH:6][N:5]=[CH:4][C:3]=1[C:1]#[N:2]

Inputs

Step One
Name
Quantity
25 g
Type
reactant
Smiles
C(#N)C=1C=NC=CC1C
Name
Quantity
29.2 mL
Type
reactant
Smiles
COC(N(C)C)OC
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CN(C)C=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
Most of the DMF was removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
The crude red oil was partitioned between EtOAc (300 mL) and H2O (300 mL)
WASH
Type
WASH
Details
the organic phase was washed with H2O, brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
CUSTOM
Type
CUSTOM
Details
Removal of the solvent
CUSTOM
Type
CUSTOM
Details
afforded the product (34.3 g, 94%
CUSTOM
Type
CUSTOM
Details
An analytical sample was prepared
CUSTOM
Type
CUSTOM
Details
by recrystallizing a sample of the crude product from benzene/petroleum ether, (mp 88°-89° C., light red solid)

Outcomes

Product
Name
Type
Smiles
CN(C=CC1=C(C=NC=C1)C#N)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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